![molecular formula C10H9N3O2S2 B2828242 6-(thiophen-2-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448056-77-6](/img/structure/B2828242.png)
6-(thiophen-2-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Thiophene-substituted chalcones can be cyclised with guanidine in the presence of potassium hydroxide to get 4-substituted-6-thiophenopyrimidines . Numerous methods for the synthesis of pyrimidines are described .Molecular Structure Analysis
The molecular structure of pyrimidines and thiophenes has been extensively studied . Computational tools have been used to investigate their molecular and electronic behavior .Chemical Reactions Analysis
Pyrimidines can undergo a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Charge Transfer Material Modeling
6-(thiophen-2-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been modeled for their potential as efficient charge transfer materials. The derivatives show promise due to their alternation of pi-rich and pi-poor units, potentially offering better or comparable properties to conventional hole and electron transfer materials like pentacene and tris(8-hydroxyquinolinato)aluminum. This makes them suitable for applications in areas like organic semiconductors and photovoltaic devices (Irfan, 2014).
Antitumor Activity
Derivatives of this compound have been synthesized and evaluated for their antitumor activity. These compounds show selective inhibition of cell proliferation in tumor cells, particularly those expressing folate receptors and the proton-coupled folate transporter. This selective inhibition makes them potential candidates for targeted cancer therapies (Wang et al., 2011).
Nonlinear Optical Properties
These derivatives are also explored for their nonlinear optical (NLO) properties. The presence of the thiophene ring in their structure contributes to their NLO characteristics, making them suitable for applications in fields like optoelectronics and high-tech applications (Hussain et al., 2020).
Supramolecular Chemistry
In the realm of supramolecular chemistry, these compounds have been utilized to form hydrogen-bonded supramolecular assemblies. Such structures have potential applications in the development of novel materials with unique physical properties (Fonari et al., 2004).
Antimicrobial Applications
Several derivatives of this compound have demonstrated antimicrobial properties. This includes activity against various bacterial strains and potential as antifungal agents, making them candidates for new antimicrobial drugs (Gomha et al., 2018).
Mecanismo De Acción
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Direcciones Futuras
Propiedades
IUPAC Name |
6-thiophen-2-ylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S2/c14-17(15,10-2-1-3-16-10)13-5-8-4-11-7-12-9(8)6-13/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVXUSXGQTVLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-benzoyl-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2828161.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide](/img/structure/B2828163.png)
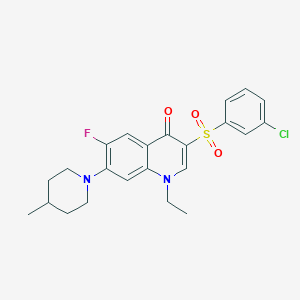
![1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2828165.png)
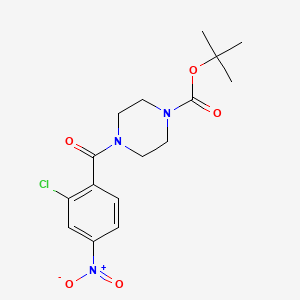
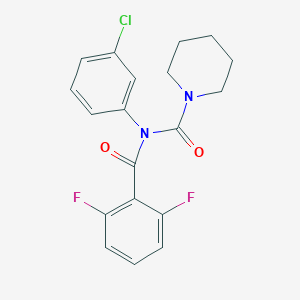

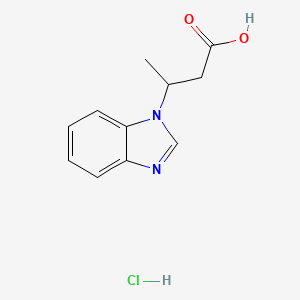

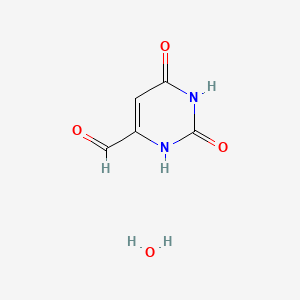
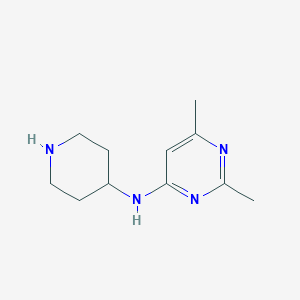
![N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide](/img/structure/B2828177.png)
![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2828182.png)